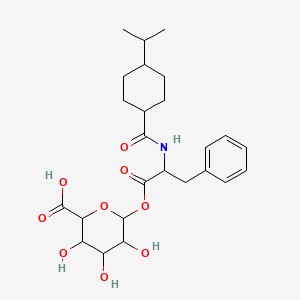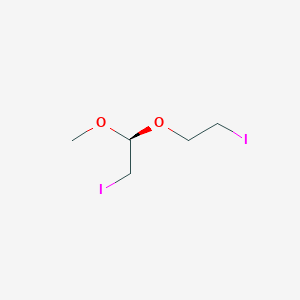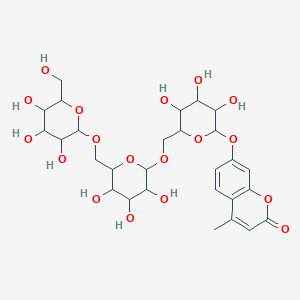
4-Methylumbelliferylb-D-gentiotrioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du 4-Méthylumbelliférylb-D-gentiotrioside implique généralement la réaction de la 4-méthylumbelliférone avec le gentiotrioside dans des conditions spécifiques. La réaction est effectuée en présence d'un catalyseur et d'un solvant appropriés, souvent sous des conditions contrôlées de température et de pH . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour l'échelle et le rendement.
Analyse Des Réactions Chimiques
Le 4-Méthylumbelliférylb-D-gentiotrioside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le 4-Méthylumbelliférylb-D-gentiotrioside a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme substrat fluorogène pour étudier la cinétique et les mécanismes enzymatiques.
Biologie : Le composé est utilisé dans des tests pour mesurer l'activité des glycosidases et d'autres enzymes.
Médecine : Il est utilisé dans les tests diagnostiques pour détecter les déficiences enzymatiques et autres troubles métaboliques.
Industrie : Le composé trouve des applications dans le développement de biosenseurs et d'autres outils analytiques.
Mécanisme d'action
Le mécanisme d'action du 4-Méthylumbelliférylb-D-gentiotrioside implique son hydrolyse par des enzymes spécifiques, conduisant à la libération de la 4-méthylumbelliférone, qui est fluorescente. Cette fluorescence peut être mesurée pour déterminer l'activité de l'enzyme. Les cibles moléculaires et les voies impliquées comprennent diverses glycosidases et autres enzymes hydrolytiques .
Applications De Recherche Scientifique
4-Methylumbelliferylb-D-gentiotrioside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate to study enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to measure the activity of glycosidases and other enzymes.
Medicine: It is used in diagnostic tests to detect enzyme deficiencies and other metabolic disorders.
Industry: The compound finds applications in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferylb-D-gentiotrioside involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include various glycosidases and other hydrolytic enzymes .
Comparaison Avec Des Composés Similaires
Le 4-Méthylumbelliférylb-D-gentiotrioside peut être comparé à d'autres composés similaires tels que :
4-Méthylumbelliférylb-D-N,N′,N′′-triacétylchitotrioside : Utilisé comme substrat fluorogène pour l'activité enzymatique de la chitinase et de la chitotriosidase.
4-Méthylumbelliférylb-D-glucopyranoside : Utilisé comme substrat pour la β-glucosidase.
4-Méthylumbelliférylb-D-cellobioside : Utilisé dans l'étude de l'activité cellulasique.
Ces composés partagent des applications similaires mais diffèrent par leurs cibles enzymatiques spécifiques et la nature de la liaison glycosidique .
Propriétés
Formule moléculaire |
C28H38O18 |
|---|---|
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
4-methyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3 |
Clé InChI |
FKYXQNIYOMUPSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
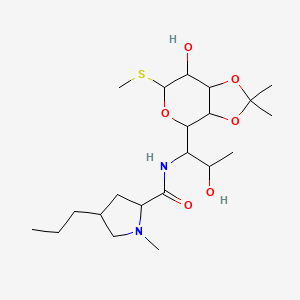
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
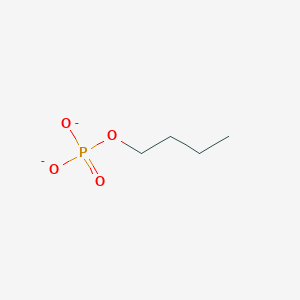
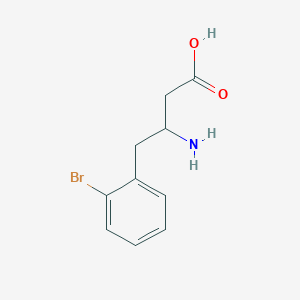
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
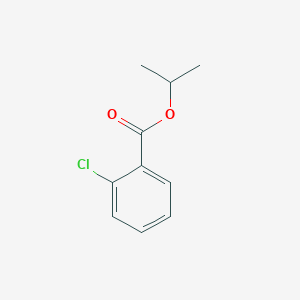
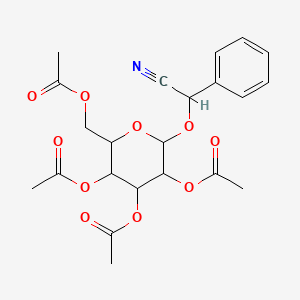
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
